molecular formula C16H16N2O3 B5784412 methyl N-[4-(benzylcarbamoyl)phenyl]carbamate

methyl N-[4-(benzylcarbamoyl)phenyl]carbamate

Cat. No.: B5784412
M. Wt: 284.31 g/mol
InChI Key: IBMQOPVEYWFUDI-UHFFFAOYSA-N
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Description

Methyl N-[4-(benzylcarbamoyl)phenyl]carbamate is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a carbamate group attached to a benzylcarbamoyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[4-(benzylcarbamoyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with 4-(benzylcarbamoyl)phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(benzylcarbamoyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl N-[4-(benzylcarbamoyl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl N-[4-(benzylcarbamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-phenyl carbamate: Similar in structure but lacks the benzylcarbamoyl group.

    Ethyl N-[4-(benzylcarbamoyl)phenyl]carbamate: Similar but with an ethyl group instead of a methyl group.

    Benzyl N-[4-(benzylcarbamoyl)phenyl]carbamate: Contains an additional benzyl group.

Uniqueness

Methyl N-[4-(benzylcarbamoyl)phenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl N-[4-(benzylcarbamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-21-16(20)18-14-9-7-13(8-10-14)15(19)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMQOPVEYWFUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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